![molecular formula C8H10N2S3 B14249952 Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate CAS No. 213892-47-8](/img/structure/B14249952.png)
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of thiophene-2-carbaldehyde with ethyl hydrazinecarbodithioate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate.
Ethyl hydrazinecarbodithioate: Another precursor used in the synthesis.
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share structural similarities and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
213892-47-8 |
|---|---|
Formule moléculaire |
C8H10N2S3 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
ethyl N-(thiophen-2-ylmethylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H10N2S3/c1-2-12-8(11)10-9-6-7-4-3-5-13-7/h3-6H,2H2,1H3,(H,10,11) |
Clé InChI |
OEVVNCJXZXPXHM-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=S)NN=CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
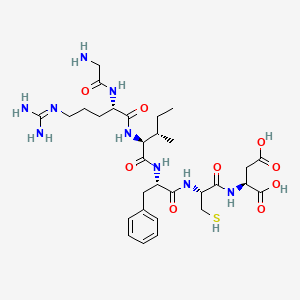


![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)


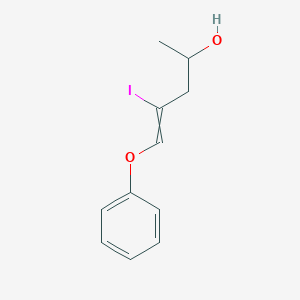
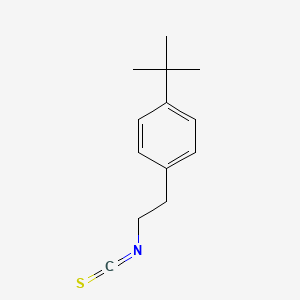
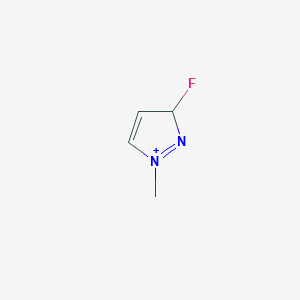
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
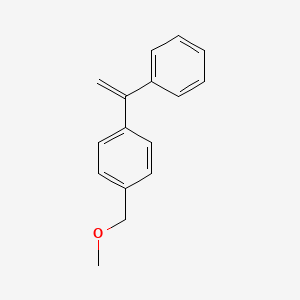
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
